4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with an azepane sulfonyl group at the 4-position of the benzene ring. The benzamide is further linked to a thiazol-2-yl moiety, which is substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl group.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c27-22(16-5-8-18(9-6-16)33(28,29)26-11-3-1-2-4-12-26)25-23-24-19(14-32-23)17-7-10-20-21(13-17)31-15-30-20/h5-10,13-14H,1-4,11-12,15H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBCNCAFIBBMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and an azepan sulfonamide group, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 366.45 g/mol.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of this compound against various bacterial strains. The mechanism of action is hypothesized to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Screening
A study compared the antibacterial activity of derivatives similar to the target compound against standard drugs like Streptomycin. The results indicated significant zones of inhibition against Gram-positive and Gram-negative bacteria:
| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |
|---|---|---|---|
| 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide | 24 | 23 | 20 |
| Streptomycin | 30 | 27 | 27 |
These findings suggest that the compound exhibits comparable efficacy to established antibiotics, highlighting its potential as a therapeutic agent.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various strains such as Candida albicans. In vitro tests revealed significant zones of inhibition:
| Compound | A. niger (mm) | A. flavus (mm) | C. albicans (mm) |
|---|---|---|---|
| 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide | 17 | 16 | 16 |
| Ketonozole (Standard) | 22 | 22 | 22 |
This data indicates that the compound possesses promising antifungal properties that merit further investigation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly against acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Study Results
The following table summarizes the IC50 values obtained from enzyme inhibition studies:
| Compound | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
|---|---|---|
| 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide | 2.14 ± 0.003 | 1.21 ± 0.005 |
| Thiourea (Reference) | 21.25 ± 0.15 | - |
These results indicate that the compound is a potent inhibitor of both AChE and urease, suggesting its potential utility in treating conditions like Alzheimer's disease and urea cycle disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
A. Thiazole vs. Oxadiazole Derivatives
- 4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-66-5)
B. Substituent Variations on the Thiazole Ring
- 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 72) Uses a cyclopropane carboxamide instead of azepane sulfonyl.
- 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 304864-52-6) Substitutes benzo[1,3]dioxole with a 4-phenoxyphenyl group, increasing aromaticity and rigidity. This may improve target affinity but reduce solubility .
Sulfonamide Group Modifications
Hybrid Derivatives with Triazole Linkers
- N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide
Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
